molecular formula C5H10N4 B1310646 5-tert-butyl-1H-tetrazole CAS No. 92712-46-4

5-tert-butyl-1H-tetrazole

Cat. No.: B1310646
CAS No.: 92712-46-4
M. Wt: 126.16 g/mol
InChI Key: ZEKBKTMMBLWNGK-UHFFFAOYSA-N
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Description

5-tert-Butyl-1H-tetrazole (CAS 126393-38-2) is a versatile tetrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Tetrazoles are five-membered heterocyclic compounds known for their polynitrogen electron-rich planar structure, which confers a wide range of potential pharmacological properties . This compound serves as a privileged scaffold and is widely employed as a bioisostere for carboxylic acid groups in drug design, a substitution that can enhance key drug-like characteristics such as metabolic stability, lipophilicity, and conformational rigidity . The tert-butyl substitution on the tetrazole ring influences its steric and electronic properties, making it a valuable building block for the synthesis of complex, drug-like molecules. The primary research value of this compound lies in its application as a key intermediate in the development of novel bioactive compounds. Tetrazole derivatives, in general, have demonstrated a broad spectrum of biological activities in scientific research, including antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant effects . Furthermore, tetrazole-containing molecules are being investigated for their antiangiogenic properties, which can inhibit the formation of new blood vessels, a key mechanism in cancer therapy . Beyond pharmacology, this chemical scaffold finds applications in material science, agriculture, and as a component in the synthesis of other functional materials . This product is labeled "For Research Use Only" (RUO) . It is exclusively tailored for laboratory research applications such as fundamental scientific investigation, drug discovery, and the development of new diagnostic assays . This reagent is not intended for use in diagnostic procedures, clinical applications, or for any form of human or animal consumption. It is the responsibility of the purchaser to ensure compliance with all applicable local and federal regulations for the safe handling and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-5(2,3)4-6-8-9-7-4/h1-3H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKBKTMMBLWNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457499
Record name 5-tert-butyl-1H-tetrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92712-46-4
Record name 5-tert-butyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-1H-1,2,3,4-tetrazole
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Synthetic Methodologies for 5 Tert Butyl 1h Tetrazole and Analogs

Established Conventional Syntheses of 5-Substituted 1H-Tetrazoles

The creation of 5-substituted 1H-tetrazoles has been a subject of extensive research, leading to several well-established synthetic protocols. These methods provide the foundation for accessing a wide range of tetrazole derivatives, including the sterically hindered 5-tert-butyl-1H-tetrazole.

[3+2] Cycloaddition of Nitriles with Azides

The most prevalent and direct pathway to synthesize 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between a nitrile (R-C≡N) and an azide (B81097) source. nih.govnih.govthieme-connect.com This reaction forms the five-membered tetrazole ring by combining the three nitrogen atoms of the azide with the carbon-nitrogen triple bond of the nitrile. nih.gov The efficiency and outcome of this reaction are highly dependent on the nature of the nitrile, the azide reagent employed, and the reaction conditions, including the use of catalysts or additives to activate the nitrile substrate. nih.govorganic-chemistry.org

A foundational method for tetrazole synthesis involves the reaction of an organic nitrile with sodium azide (NaN₃) in the presence of an ammonium (B1175870) salt, such as ammonium chloride (NH₄Cl). thieme-connect.comyoutube.com This combination, typically heated in a polar aprotic solvent like dimethylformamide (DMF), generates hydrazoic acid (HN₃) in situ, which then participates in the cycloaddition. youtube.com The use of amine salts as catalysts under mild conditions has also been shown to produce 5-substituted 1H-tetrazoles in good to excellent yields. tandfonline.com Lewis acids, such as zinc salts, can also be employed to activate the nitrile group, thereby accelerating the reaction. organic-chemistry.org This approach is versatile, accommodating a broad range of aromatic and alkyl nitriles. organic-chemistry.org

Table 1: Synthesis of 5-Substituted 1H-Tetrazoles using Sodium Azide and Additives

Nitrile Azide Source Catalyst/Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
Benzonitrile NaN₃ Pyridine Hydrochloride DMF 110 8 84 tandfonline.com
4-Methoxybenzonitrile NaN₃ Pyridine Hydrochloride DMF 110 10 91 tandfonline.com
Pivalonitrile NaN₃ Pyridine Hydrochloride DMF 130 24 70 tandfonline.com

Azidotrimethylsilane (TMSN₃) serves as a safer and more soluble alternative to hydrazoic acid or metal azides for the synthesis of tetrazoles. scielo.org.mxnih.gov Its reaction with nitriles can be facilitated by various catalysts. For instance, dialkyltin oxides have been shown to mediate the addition of TMSN₃ to nitriles. acs.org Furthermore, copper-catalyzed [3+2] cycloaddition between nitriles and TMSN₃ in a mixed solvent system of DMF/MeOH can produce 5-substituted 1H-tetrazoles in high yields. nih.gov The proposed mechanism involves the in situ formation of a copper azide species, which then reacts with the nitrile. nih.gov This method is effective for a variety of aromatic and aliphatic nitriles.

Table 2: Copper-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles using TMSN₃

Nitrile Azide Source Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Benzonitrile TMSN₃ Cu₂O (10 mol%) DMF/MeOH 120 24 85 nih.gov
4-Chlorobenzonitrile TMSN₃ Cu₂O (10 mol%) DMF/MeOH 120 24 91 nih.gov

An alternative route to 5-substituted 1H-tetrazoles begins with aldoximes instead of nitriles. This method typically involves an in situ dehydration of the aldoxime to the corresponding nitrile, which then undergoes the cycloaddition with an azide. Various reagents can effect this transformation. For example, 5-substituted 1H-tetrazoles can be synthesized in good yields from aldoximes and diphenyl phosphorazidate (DPPA) under reflux conditions in xylene. organic-chemistry.org Another approach is a one-pot, three-component reaction of an aldehyde, hydroxylamine, and an azide source to generate the tetrazole derivative. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches to Tetrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules like substituted tetrazoles. nih.govbenthamdirect.comeurekaselect.com These reactions are highly valued for their ability to rapidly generate molecular diversity from simple starting materials.

The Ugi-azide reaction is a powerful four-component reaction (4CR) that provides access to 1,5-disubstituted tetrazoles. scielo.org.mx This process involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and an azide source (often TMSN₃ as a hydrazoic acid surrogate). scielo.org.mxnih.gov The reaction mechanism proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide and the azide anion, followed by an intramolecular 1,5-dipolar electrocyclization to yield the tetrazole ring. scielo.org.mx

The use of tert-butyl isocyanide in the Ugi-azide reaction is well-documented and leads to the formation of N-tert-butyl-substituted tetrazoles. sciforum.netnih.gov This isocyanide is a common component due to its commercial availability and reactivity. The reaction demonstrates a broad scope, tolerating a variety of aldehydes, amines, and isocyanides to produce a diverse library of 1,5-disubstituted tetrazoles under mild, often catalyst-free, conditions. scielo.org.mxnih.gov

Table 3: Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide Reaction with tert-Butyl Isocyanide

Aldehyde Amine Isocyanide Azide Source Conditions Yield (%) Reference
2-Bromobenzaldehyde Allylamine HCl tert-Butyl isocyanide TMSN₃ MeOH, 40°C, 24h 92 nih.gov
1-Heptanal Cyclohexylamine tert-Butyl isocyanide TMSN₃ Solvent-free, Ultrasound 52 sciforum.net
Passerini-Type Multicomponent Reactions Incorporating tert-Butyl Isocyanide

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. The Passerini-type tetrazole reaction is a notable example, offering a convergent and atom-economical route to 1,5-disubstituted tetrazoles. This reaction typically involves an isocyanide, an oxo component (such as an aldehyde or ketone), and an azide source, most commonly trimethylsilyl (B98337) azide (TMSN₃) as a safer alternative to the highly toxic and explosive hydrazoic acid (HN₃). acs.org

The inclusion of tert-butyl isocyanide in this reaction is well-tolerated and provides a direct pathway to analogs containing the bulky tert-butyl group attached to the tetrazole nitrogen. Research has demonstrated that aliphatic isocyanides, including tert-butyl isocyanide, participate effectively in the Passerini-tetrazole three-component reaction (PT-3CR). Studies have reported moderate to good yields for these transformations. For instance, the reaction involving tert-butyl isocyanide has been shown to produce the corresponding tetrazole product with yields of 52% and, under different conditions, up to 84%. nih.govdntb.gov.ua

A catalyst-free and sonication-assisted approach has been developed, further enhancing the green credentials of this methodology. acs.org This method is applicable to a broad range of aldehydes and isocyanides, highlighting its versatility. The general mechanism is believed to proceed through the formation of a nitrilium ion intermediate from the reaction of the oxo component and the isocyanide, which is then trapped by the azide anion, leading to cyclization to form the tetrazole ring. scielo.org.za

Table 1: Examples of Passerini-Type Tetrazole Reactions with Various Isocyanides This table is interactive. Click on the headers to sort.

Isocyanide Component Aldehyde Component Azide Source Yield (%) Reference
tert-Butyl Isocyanide Phenylacetaldehyde TMSN₃ 52 nih.gov
tert-Butyl Isocyanide Not Specified TMSN₃ 84 dntb.gov.ua
tert-Octyl Isocyanide Paraformaldehyde TMSN₃ 74 nih.gov
Benzyl Isocyanide Phenylacetaldehyde TMSN₃ 94 acs.org
Cyclohexyl Isocyanide Phenylacetaldehyde TMSN₃ 89 acs.org

Catalyst-Mediated Synthetic Pathways for this compound

Catalysis plays a crucial role in enhancing the efficiency, safety, and substrate scope of tetrazole synthesis, primarily through the [3+2] cycloaddition of a nitrile with an azide source. This fundamental reaction is often sluggish and requires harsh conditions, but the introduction of various catalysts can significantly improve reaction rates and yields.

Lewis Acid Catalysis in [3+2] Cycloadditions (e.g., Zn(II), In(III), Yb(III) Salts)

Lewis acids are highly effective catalysts for the synthesis of 5-substituted-1H-tetrazoles. The mechanism involves the coordination of the Lewis acid to the nitrogen atom of the nitrile group. This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. researchgate.net This catalytic approach mitigates the need for highly toxic hydrazoic acid and allows the use of safer azide sources like sodium azide. researchgate.net

Zinc(II) Salts: Zinc salts, such as ZnBr₂ and ZnCl₂, are among the most widely used Lewis acid catalysts for this transformation. Pioneering work by Sharpless and coworkers demonstrated that the reaction between nitriles and sodium azide proceeds readily in water using zinc salts, offering a safe, environmentally friendly, and scalable method. dntb.gov.ua This method is applicable to a wide array of nitriles, including unactivated alkyl nitriles like pivalonitrile (which would yield this compound). The use of water as a solvent and a slightly alkaline pH minimizes the risk of liberating hazardous hydrazoic acid. dntb.gov.ua

Indium(III) and Ytterbium(III) Salts: Other Lewis acids have also been successfully employed. Indium(III) chloride (InCl₃) has been reported as an effective catalyst for the synthesis of 5-substituted 1H-tetrazoles from oximes and sodium azide. e-journals.in Ytterbium(III) triflate (Yb(OTf)₃) has been utilized to catalyze the formation of 1-substituted tetrazoles from amines, triethyl orthoformate, and sodium azide, showcasing the versatility of lanthanide-based Lewis acids in tetrazole chemistry. nih.govacs.org These catalysts offer advantages such as milder reaction conditions and high yields. acs.org

Table 2: Lewis Acid Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles This table is interactive. Click on the headers to sort.

Catalyst Nitrile Substrate Azide Source Solvent Yield (%) Reference
ZnBr₂ Various alkyl & aryl nitriles NaN₃ Water High dntb.gov.ua
ZnCl₂ Various thiocyanates & nitriles NaN₃ Isopropanol Very Good nih.gov
Yb(OTf)₃ (from amines + triethyl orthoformate) NaN₃ Not Specified Good nih.govacs.org
InCl₃ (from oximes) NaN₃ Not Specified Good e-journals.in

Heterogeneous Catalysis for Efficient Tetrazole Formation

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including simplified product purification, catalyst recovery, and reusability, which are crucial for developing sustainable and cost-effective synthetic processes.

The high surface-area-to-volume ratio of nanoparticles makes them exceptionally efficient catalysts for organic transformations.

ZnO Nanoparticles: Nanocrystalline zinc oxide (ZnO) serves as an effective and reusable heterogeneous Lewis acid catalyst for the [3+2] cycloaddition of nitriles and sodium azide. scielo.org.za The Lewis acidic sites on the ZnO surface are believed to activate the nitrile triple bond, facilitating the cycloaddition. dntb.gov.ua Mixed metal oxides, such as nano ZnO/Co₃O₄, have also been developed, showing excellent catalytic efficiency and affording high yields of 5-substituted 1H-tetrazoles. researchgate.nete-journals.in

Fe₃O₄ Nanoparticles: The magnetic properties of iron(II,III) oxide (Fe₃O₄) nanoparticles allow for their straightforward separation from the reaction mixture using an external magnet. dntb.gov.ua These magnetic nanoparticles can be functionalized to enhance their catalytic activity. For example, sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@silica sulfonic acid) have been used for the synthesis of 1-substituted tetrazoles, providing excellent yields in short reaction times. dntb.gov.ua Similarly, copper(II) immobilized on Fe₃O₄@SiO₂ has been employed for producing 5-substituted tetrazoles. dntb.gov.ua

Nano-TiCl₄.SiO₂ and Nano CaO: Nano-TiCl₄.SiO₂, a solid Lewis acid, has been shown to be a highly efficient, recoverable, and reusable catalyst for preparing 5-substituted 1H-tetrazoles from nitriles and sodium azide in refluxing DMF. researchgate.net Additionally, nano calcium oxide (CaO), synthesized via a solution combustion method, acts as a recyclable heterogeneous catalyst for the cycloaddition reaction, providing good yields under reflux conditions. rsc.org

Ag and Au Nanoparticles: While silver (Ag) and gold (Au) nanoparticles are renowned catalysts for the azide-alkyne cycloaddition (click chemistry) to form triazoles, their application in the direct synthesis of tetrazoles from nitriles and azides is less documented. thieme-connect.comcbijournal.com Most research focuses on their role in forming 1,2,3-triazole rings.

Immobilizing acidic or metallic catalysts on solid supports like silica and zeolites creates robust and reusable catalytic systems.

Silica-Supported Catalysts: Silica sulfuric acid (SSA) is a solid acid catalyst that has been successfully used for the [3+2] cycloaddition of various nitriles with sodium azide, affording 5-substituted 1H-tetrazoles in high yields (72-95%) in refluxing DMF. nih.govnih.gov This method is noted for its operational simplicity and cost-effectiveness. nih.gov Another example is silica-supported melamine trisulfonic acid (SMTSA), which has been developed as a mild, reusable Lewis acid catalyst for the same transformation. e-journals.in

Zeolite Catalysts: Zeolites are crystalline microporous aluminosilicates whose well-defined pore structures and ion-exchange capabilities make them excellent catalysts and catalyst supports. Cobalt-exchanged Y zeolite (CoY zeolite) has been reported as a simple, efficient, and reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles. This protocol operates under aerobic conditions and avoids the use of hazardous and corrosive conventional Lewis acids. acs.org

Transition Metal Complex Catalysis (e.g., Copper Complexes)

Transition metal complexes, both homogeneous and heterogeneous, are effective catalysts for tetrazole synthesis. Copper complexes, in particular, have received considerable attention due to copper's low cost, low toxicity, and versatile reactivity.

The [3+2] cycloaddition between nitriles and trimethylsilyl azide can be smoothly catalyzed by copper(I) iodide (CuI). The mechanism is thought to involve the in situ formation of a copper azide species, which then undergoes the cycloaddition with the nitrile. researchgate.net Another approach utilizes a comproportionation-based system where Cu(0) powder and anhydrous CuSO₄ (a Cu(II) source) generate the active Cu(I) species in situ. This method provides a convenient route to 5-substituted 1H-tetrazoles from various nitriles and sodium azide in DMF. cbijournal.com

Homogeneous copper catalysts, such as the [Cu(phen)(PPh₃)₂]NO₃ complex, have been shown to effectively catalyze the reaction between nitriles and sodium azide under microwave irradiation, leading to excellent yields in very short reaction times. nih.gov Heterogeneous copper catalysts have also been developed. For example, copper nanoparticles supported on carbon (Cu/C) can catalyze a one-pot, three-component reaction between an aldehyde, hydroxylamine, and sodium azide to yield 5-substituted 1H-tetrazoles. semanticscholar.org This catalyst is easily recovered and can be reused multiple times without a significant drop in activity. semanticscholar.org Furthermore, novel heterogeneous catalysts involving Schiff base coordinated Cu(II) attached to magnetic Fe₃O₄@SiO₂ nanoparticles have been synthesized and used for producing tetrazole derivatives in aqueous media. nih.gov

Table 3: Summary of Heterogeneous and Transition Metal Catalysts for Tetrazole Synthesis This table is interactive. Click on the headers to sort.

Catalyst Type Specific Catalyst Reaction Type Key Advantages Reference
Nanoparticle Nanocrystalline ZnO [3+2] Cycloaddition Reusable, heterogeneous Lewis acid scielo.org.za
Nanoparticle Fe₃O₄@silica sulfonic acid 1-Substituted Tetrazole Synthesis Magnetically separable, reusable, high yield dntb.gov.ua
Nanoparticle Nano-TiCl₄.SiO₂ [3+2] Cycloaddition Reusable, high yield, simple work-up researchgate.net
Silica-Supported Silica Sulfuric Acid (SSA) [3+2] Cycloaddition High yield, operational simplicity, cost-effective nih.govnih.gov
Zeolite CoY Zeolite [3+2] Cycloaddition Reusable, aerobic conditions, avoids harsh acids acs.org
Transition Metal CuI [3+2] Cycloaddition Homogeneous, good to high yields researchgate.net
Transition Metal Cu/C Nanoparticles One-pot 3-component Heterogeneous, reusable, mild conditions semanticscholar.org
Transition Metal Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) 1- & 5-substituted synthesis Magnetically separable, works in water nih.gov

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry, which encourage the design of products and processes that minimize the use and generation of hazardous substances, have been increasingly applied to the synthesis of tetrazoles. These approaches aim to enhance safety, improve efficiency, and reduce the environmental impact compared to traditional methods.

Solvent-Free and Aqueous Reaction Conditions

A significant stride in green synthetic chemistry involves minimizing or eliminating the use of volatile organic solvents. Research has demonstrated the feasibility of synthesizing 5-substituted-1H-tetrazoles under solvent-free conditions or in aqueous media.

Solvent-free approaches often utilize ionic liquids, which can act as both the catalyst and the reaction medium. For instance, the [3+2] cycloaddition of nitriles with 1-butyl-3-methylimidazolium azide ([bmim]N3) can be conducted under solvent-free conditions to produce 5-substituted-1H-tetrazoles in excellent yields (70–98%) within a short time frame of 15–120 minutes thieme-connect.com. Another method employs molten tetrabutylammonium (B224687) bromide (TBAB) as a dual solvent-catalyst for the reaction between nitriles and sodium azide researchgate.net. The use of DBU-based fluorinated ionic liquids also enables tetrazole formation under solvent-free conditions, either with thermal heating or microwave irradiation, achieving yields between 70% and 95% rsc.org.

Aqueous synthesis represents another cornerstone of green chemistry. The reaction of various nitriles with sodium azide to form 1H-tetrazoles proceeds efficiently in water when catalyzed by zinc salts organic-chemistry.org. This method is applicable to a broad scope of substrates, including aromatic and alkyl nitriles organic-chemistry.org. Furthermore, 1,5-disubstituted tetrazoles have been synthesized in aqueous micelles at room temperature mdpi.com.

The following table summarizes representative examples of these sustainable methods.

Starting NitrileCatalyst/MediumConditionsYield (%)Reference
4-Nitrobenzonitrile[bmim]N3Solvent-free98 thieme-connect.com
BenzonitrileMolten TBAB105 °C- researchgate.net
Various NitrilesZinc SaltsWater- organic-chemistry.org
Various NitrilesCuSO₄·5H₂ODMSOGood to Excellent scielo.br

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods lew.roijpsjournal.com. This technology has been successfully applied to the synthesis of 5-substituted 1H-tetrazoles thieme-connect.com.

The conversion of nitriles into their corresponding tetrazoles can be significantly expedited using microwave irradiation, reducing reaction times from hours to mere minutes lew.ronih.gov. For example, an efficient method allows for the conversion of even inactive nitriles into 5-substituted 1H-tetrazoles in DMF under microwave acceleration organic-chemistry.org. Heterogeneous catalysts, such as the porous materials H-Y and Al-MCM-41, have been effectively used in these reactions, offering the additional benefits of easy separation and reusability researchgate.net. Under microwave irradiation at 190°C, these catalysts can produce tetrazoles in moderate to excellent yields (up to 96%) researchgate.net.

The table below illustrates the efficiency of microwave-assisted synthesis for various substrates.

Starting MaterialCatalystConditionsTimeYield (%)Reference
Various NitrilesNoneDMF, MW-- organic-chemistry.org
BenzonitrileAl-MCM-41DMF, 190°C, MW15 min96 researchgate.net
Aminoguanidine/Dicarboxylic AcidsNoneAqueous, 200°C, MW5 minGood nih.gov
Amide DerivativesNoneMW1 min85 nih.gov

L-Proline and Ionic Liquid Catalyzed Syntheses

The use of organocatalysts and ionic liquids represents a significant advancement in developing environmentally benign synthetic protocols for tetrazoles.

L-proline, a naturally occurring amino acid, has been identified as an efficient, inexpensive, and non-toxic organocatalyst for the synthesis of 5-substituted 1H-tetrazoles researchgate.netorganic-chemistry.orgscispace.com. This method involves the [3+2] cycloaddition of various nitriles and sodium azide organic-chemistry.orgscispace.com. The protocol is noted for its simple experimental and workup procedures, short reaction times (1-2 hours), and excellent yields, making it a safer alternative to methods that use hazardous Lewis acids researchgate.netorganic-chemistry.org. The reaction is typically performed in DMF at 110°C with a 30 mol% catalyst loading of L-proline organic-chemistry.orgscispace.com.

Ionic liquids (ILs) are valued in green chemistry for their low vapor pressure, thermal stability, and recyclability tcichemicals.com. In tetrazole synthesis, they can function as catalysts, solvents, or even as the azide source thieme-connect.com. For example, 1-butyl-3-methylimidazolium azide ([bmim]N3) serves as the azide-donating reagent in solvent-free reactions thieme-connect.com. More recently, heterogeneous catalysts have been developed by grafting ionic liquids onto solid supports, such as an aluminum-based ionic liquid on biochar, which has been used to catalyze tetrazole synthesis in PEG-400 at 110°C, offering high yields and catalyst recyclability nih.gov.

MethodCatalystSubstratesKey FeaturesReference
OrganocatalysisL-ProlineAliphatic/Aryl Nitriles, ThiocyanatesEnvironmentally benign, cost-effective, high yields researchgate.netorganic-chemistry.orgscispace.com
Ionic Liquid CatalysisBC/[TESPMI]AlCl₄Benzonitrile DerivativesHeterogeneous, reusable, high yields (90-97%) nih.gov
Ionic Liquid Reagent[bmim]N3NitrilesSolvent-free, excellent yields thieme-connect.com

Emerging and Specialized Synthetic Methods

Beyond established green chemistry protocols, novel synthetic strategies continue to be developed, offering unique pathways to 5-substituted tetrazoles. These emerging methods, including electrochemical and radical-based approaches, provide new tools for accessing these important heterocyclic compounds.

Electrochemical Approaches to 5-Substituted Tetrazoles

Electrosynthesis has gained attention as a sustainable and powerful method in organic chemistry, often allowing for reactions to occur under mild conditions without the need for conventional chemical oxidants or reductants acs.orgnih.gov.

A novel electrochemical procedure has been established for the one-pot, three-component synthesis of 5-thiotetrazoles from thiols, isocyanides, and azidotrimethylsilane acs.orgnih.gov. This approach proceeds under mild conditions and does not require a metal catalyst or an external oxidant nih.gov. The methodology demonstrates a wide substrate scope and has been successfully applied to gram-scale synthesis acs.org. The key steps involve the sulfidation of an isocyanide followed by a cycloaddition with the azide nih.gov. Other electrochemical methods have been developed for synthesizing 5-aminotetrazoles through the desulfurizative addition–cyclization of thioureas with azidotrimethylsilane, further showcasing the utility of electrochemistry in forming the tetrazole ring's C-N and N-N bonds researchgate.net.

Radical Cyclization Reactions Involving tert-Butyl Nitrite

Radical reactions offer unique pathways for the formation of complex molecules. Tert-butyl nitrite (TBN) has been effectively utilized as a radical initiator in various organic transformations researchgate.netnih.gov.

An efficient radical cyclization of 1H-tetrazol-5-amines and alkynes mediated by tert-butyl nitrite has been developed to produce tetrazolo[1,5-a]quinolines. This reaction proceeds rapidly (within 10 minutes) under mild conditions and without external additives rsc.org. The proposed mechanism involves the generation of aryl radicals from tetrazolate-diazonium salts, which are formed in situ from the tetrazole amine, TBN, and water rsc.org. TBN has also been employed as a non-metallic radical initiator and an N-O fragment donor in other contexts, such as the synthesis of isoxazole and isoxazoline-fused structures, highlighting its versatility in mediating radical cascade reactions nih.govnih.gov.

Strategies Utilizing Cleavable Isocyanide Moieties as Building Blocks

The synthesis of 5-substituted-1H-tetrazoles has been significantly advanced through the use of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. A key innovation in this area is the employment of cleavable isocyanide moieties. beilstein-journals.org In this strategy, the isocyanide component acts as a transient building block, which is removed in a subsequent step to yield the final 1H-tetrazole product. This approach offers an efficient and versatile alternative to traditional methods, which can be limited by the use of hazardous reagents like hydrazoic acid, multistep procedures, or expensive starting materials. beilstein-journals.orgrug.nl

The utility of this methodology lies in the variety of available cleavable isocyanides, which can be removed under different, often mild, conditions. beilstein-journals.org This orthogonality provides flexibility in synthetic design, allowing for compatibility with a wide range of functional groups. beilstein-journals.orgnih.gov The choice of the isocyanide determines the specific deprotection strategy required.

Key Cleavable Isocyanides and Deprotection Conditions:

Isocyanide MoietyCleavage ConditionReference
tert-Butyl IsocyanideAcidic (e.g., HCl) beilstein-journals.orgnih.gov
tert-Octyl IsocyanideAcidic (e.g., HCl) beilstein-journals.orgnih.gov
β-Cyanoethyl IsocyanideMild Basic beilstein-journals.orgrug.nl
Benzyl IsocyanideReductive beilstein-journals.org
4-hydroxyl-3,5-di-tert-butyl benzyl isocyanideMild Basic rug.nl

Detailed Research Findings

Research has demonstrated the successful application of various cleavable isocyanides in tetrazole synthesis. Aliphatic isocyanides such as tert-butyl and tert-octyl isocyanide are well-tolerated in the Passerini-tetrazole reaction, providing the corresponding tetrazole products in moderate to good yields. nih.gov For example, the use of tert-octyl isocyanide and tert-butyl isocyanide resulted in yields of 74% and 52%, respectively. beilstein-journals.org Following the multicomponent reaction, the tert-alkyl group can be cleaved under acidic conditions. In one instance, a tert-octyl-substituted tetrazole was treated with 1.15 M HCl in ethanol under reflux to afford the desired 1H-tetrazole in a 31% yield. beilstein-journals.orgnih.gov

More recently, a novel convertible isocyanide, 4-hydroxyl-3,5-di-tert-butyl benzyl isocyanide, was designed and synthesized for use in the Ugi tetrazole reaction. rug.nl This moiety demonstrates good reactivity and functional group compatibility and can be readily cleaved under mild basic conditions to yield the 5-substituted 1H-tetrazole scaffold. rug.nl

Illustrative Yields from Passerini-Tetrazole Reaction with Cleavable Isocyanides:

Isocyanide ComponentProduct YieldReference
tert-Octyl isocyanide74% beilstein-journals.orgnih.gov
tert-Butyl isocyanide52% beilstein-journals.orgnih.gov
β-Cyanoethyl isocyanide62% beilstein-journals.orgnih.gov

Reaction Mechanisms and Kinetic Investigations of 5 Tert Butyl 1h Tetrazole Formation

Detailed Mechanistic Pathways of [3+2] Cycloaddition Reactions

The formation of the tetrazole ring from a nitrile and an azide (B81097) is a formal [3+2] cycloaddition, a class of reactions that forms a five-membered ring from a three-atom and a two-atom component. While often depicted as a concerted process, evidence suggests that for the synthesis of 5-substituted-1H-tetrazoles, the mechanism is typically a stepwise pathway.

The most common route involves the reaction of an organonitrile with an azide, often sodium azide, facilitated by a catalyst. The reaction generally proceeds as follows:

Nitrile Activation: The reaction is initiated by the activation of the nitrile's carbon-nitrogen triple bond. This is a crucial step as the cycloaddition with unactivated nitriles has a high activation barrier. Activation can be achieved through protonation by a Brønsted acid (like ammonium (B1175870) chloride) or coordination with a Lewis acid (like zinc or copper salts). This activation increases the electrophilicity of the nitrile carbon atom.

Nucleophilic Attack: The activated nitrile is then susceptible to nucleophilic attack by the azide anion (N₃⁻). The azide attacks the electrophilic carbon atom of the nitrile group.

Intramolecular Cyclization: The resulting intermediate, an imidoyl azide, undergoes a rapid intramolecular cyclization. This ring-closing step forms the stable, aromatic tetrazole ring.

Protonation: The final step involves protonation to yield the neutral 5-substituted-1H-tetrazole.

A plausible mechanism catalyzed by a Lewis acid (e.g., Cu(II)) is depicted below:

Step 1: Coordination of the nitrile's nitrogen atom to the metal center (e.g., Cu²⁺) forms a complex, activating the nitrile.

Step 2: The azide ion attacks the activated nitrile, leading to a metal-coordinated intermediate.

Step 3: Intramolecular cyclization occurs to form the tetrazolate anion, still coordinated to the metal.

Step 4: Acidic work-up releases the 5-substituted-1H-tetrazole product from the metal complex.

Computational Elucidation of Plausible Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic details of tetrazole formation. These studies provide insights into transition states and reaction intermediates that are often difficult to observe experimentally.

DFT calculations have been performed to compare different potential pathways, including concerted cycloaddition versus stepwise addition of either neutral hydrazoic acid or an anionic azide. The results strongly support a stepwise mechanism that proceeds through a previously unconfirmed intermediate. The key findings from these computational studies include:

Nitrile Activation is Key: Theoretical models confirm that a crucial step involves the activation of the nitrile by a protic acid or Lewis acid.

Imidoyl Azide Intermediate: The calculations suggest the formation of an imidoyl azide intermediate after the nucleophilic attack of the azide on the activated nitrile. This intermediate subsequently cyclizes to form the tetrazole ring.

Activation Barriers: The activation barriers for the reaction are significantly influenced by the electronic nature of the substituent on the nitrile. These calculated barriers correlate well with experimental observations.

The table below summarizes theoretical activation barriers for the reaction of various substituted nitriles with methyl azide, as determined by DFT calculations. This data highlights the electronic effects on the reaction pathway.

Nitrile Substituent (R-CN)Calculated Activation Barrier (kcal/mol)
-CH₃31.6
-CH₂F27.8
-CHF₂23.3
-CF₃21.8

Data adapted from computational studies on nitrile-azide cycloadditions.

Kinetics of Tetrazole Ring Formation and Substituent Effects

The rate of 5-tert-butyl-1H-tetrazole formation is governed by both electronic and steric factors related to the tert-butyl group.

Electronic Effects: The tert-butyl group is weakly electron-donating. Electron-donating groups tend to slightly destabilize the transition state of the nitrile activation step, leading to a slower reaction rate compared to nitriles with electron-withdrawing substituents. As shown in the computational data above, substituents like -CF₃, which are strongly electron-withdrawing, significantly lower the activation barrier for the cycloaddition.

Steric Effects: A primary factor influencing the kinetics is the steric bulk of the substituent. The large tert-butyl group presents a greater steric hindrance to the incoming azide nucleophile compared to smaller alkyl groups like methyl. This steric repulsion increases the activation energy of the reaction. For example, computational studies have shown that tert-butyl nitrile has a calculated activation barrier that is 3.2 kcal/mol higher than that of methylnitrile.

Therefore, the synthesis of this compound generally requires more forcing conditions (e.g., higher temperatures or longer reaction times) compared to the synthesis of tetrazoles from less sterically hindered or electronically activated nitriles.

Tautomeric Equilibria and Interconversion of this compound Isomers

5-substituted tetrazoles, including this compound, exist as a mixture of two principal tautomeric forms: the 1H- and 2H-isomers. This equilibrium is a result of the migration of the acidic proton between the nitrogen atoms of the tetrazole ring.

1H-tetrazole: The proton is located on the N1 nitrogen atom.

2H-tetrazole: The proton is located on the N2 nitrogen atom.

The position of this equilibrium is influenced by the physical state (gas, solution, or solid) and the nature of the solvent.

In the gas phase: High-level ab initio calculations and experimental observations indicate that for the parent tetrazole, the 2H-tautomer is more stable than the 1H-tautomer.

In solution: The equilibrium generally shifts to favor the 1H-tautomer. The 1H-isomer is typically more polar and is better stabilized by polar solvents through hydrogen bonding and dipole-dipole interactions.

A third, much less stable tautomer, the 5H-tetrazole, also exists theoretically. In this isomer, the proton is attached to the C5 carbon, disrupting the ring's aromaticity. Computational studies have calculated this isomer to be significantly higher in energy (by approximately 20 kcal·mol⁻¹) and it has not been detected experimentally. The unimolecular decomposition of NH-unsubstituted tetrazoles is thought to involve a rapid, reversible interconversion between the 1H and 2H tautomeric forms.

TautomerRelative Stability in Gas PhaseRelative Stability in Solution
1H-tautomerLess StableMore Stable (Predominant)
2H-tautomerMore StableLess Stable
5H-tautomerHighly UnstableHighly Unstable (Not Observed)

The interconversion between the 1H and 2H tautomers is typically rapid, and in most applications, this compound is treated as a single compound, representing the equilibrium mixture.

Advanced Spectroscopic and Structural Characterization of 5 Tert Butyl 1h Tetrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 5-tert-butyl-1H-tetrazole derivatives, offering precise information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity and diagnostic signals. The most prominent feature is a sharp singlet appearing in the upfield region, typically between δ 1.60 and 1.86 ppm. This signal, with an integration value corresponding to nine protons, is unequivocally assigned to the chemically equivalent methyl protons of the tert-butyl group. core.ac.uk The singlet nature of this peak arises from the absence of adjacent protons, a characteristic feature of the tert-butyl moiety. The exact chemical shift can be influenced by the solvent and the presence of other functional groups in the molecule.

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. For this compound derivatives, two key signals are expected for the tert-butyl group. The three equivalent methyl carbons typically resonate in the range of δ 28-32 ppm. core.ac.uk The quaternary carbon of the tert-butyl group appears further downfield, generally between δ 60 and 65 ppm. The chemical shift of the C5 carbon of the tetrazole ring is also a significant diagnostic marker, often observed in the region of δ 152-165 ppm, with its exact position being sensitive to the electronic nature of the substituents on the tetrazole ring. rsc.org

NucleusAssignmentTypical Chemical Shift (δ, ppm)Multiplicity
¹H-C(CH₃)₃1.60 - 1.86Singlet
¹³C-C(CH₃)₃28 - 32-
¹³C-C(CH₃)₃60 - 65-
¹³CC5 (Tetrazole ring)152 - 165-

Advanced NMR Techniques for Structural Elucidation (e.g., APT NMR)

Attached Proton Test (APT) NMR spectroscopy is a valuable tool for differentiating between carbon signals based on the number of attached protons. In an APT spectrum of a this compound derivative, the signals for the methyl carbons (CH₃) of the tert-butyl group would appear as positive peaks. Conversely, the quaternary carbon of the tert-butyl group and the C5 carbon of the tetrazole ring (both being non-protonated carbons) would be represented by negative peaks. This clear phase distinction allows for unambiguous assignment of the carbon signals and provides a rapid confirmation of the carbon framework.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a molecular fingerprint of this compound by probing its characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of the tetrazole ring and the tert-butyl group. The N-H stretching vibration of the tetrazole ring typically appears as a broad band in the region of 3000-3400 cm⁻¹. The C-H stretching vibrations of the tert-butyl group are observed as sharp peaks around 2982 cm⁻¹ (asymmetric) and 2938 cm⁻¹ (symmetric). core.ac.uk

The tetrazole ring itself gives rise to a series of characteristic vibrations. Ring stretching vibrations, often coupled (ν(N=N) and ν(C=N)), are typically found in the 1340-1640 cm⁻¹ region. pnrjournal.com Other significant absorptions include in-plane and out-of-plane ring bending modes, which occur at lower frequencies, generally between 900 and 1200 cm⁻¹. pnrjournal.com The presence of the tert-butyl group also contributes to bending vibrations, such as the characteristic symmetric and asymmetric bending of the methyl groups, which are expected in the 1300-1400 cm⁻¹ range.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
N-H StretchTetrazole Ring3000 - 3400 (broad)
C-H Asymmetric Stretchtert-Butyl~2982
C-H Symmetric Stretchtert-Butyl~2938
Ring Stretching (ν(N=N), ν(C=N))Tetrazole Ring1340 - 1640
CH₃ Bendingtert-Butyl1300 - 1400
Ring BendingTetrazole Ring900 - 1200

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. For a mode to be Raman active, it must involve a change in the polarizability of the molecule. doitpoms.ac.uk In this compound, the symmetric vibrations of the tert-butyl group are expected to be particularly strong in the Raman spectrum. The symmetric C-H stretching of the methyl groups and the symmetric breathing mode of the C-C skeleton of the tert-butyl group would give rise to intense Raman signals.

The tetrazole ring vibrations are also observable in the Raman spectrum. The symmetric ring breathing mode is typically a strong and sharp band, providing a clear indication of the heterocyclic core. The N=N and C=N stretching vibrations also exhibit Raman activity. Due to the different selection rules, some vibrational modes that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa, making the combination of both techniques a powerful approach for a complete vibrational analysis.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. Unsubstituted 1H-tetrazole exhibits its primary π→π* absorption band in the vacuum UV region, at wavelengths shorter than 200 nm. pnrjournal.com The introduction of a tert-butyl group at the C5 position is expected to cause a slight bathochromic (red) shift in the absorption maximum (λmax). This shift is due to the electron-donating inductive effect of the alkyl group, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the electronic transition. While specific λmax values for this compound are not extensively reported, it is anticipated to absorb in the range of 200-220 nm. The molar absorptivity (ε) for this type of transition in simple alkyl-substituted tetrazoles is generally modest. The appearance of this absorption band can be a useful diagnostic tool for confirming the presence of the tetrazole chromophore.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the fragmentation pathways of tetrazole derivatives. In electron ionization mass spectrometry (EI-MS), the fragmentation of the tetrazole ring is a key process. Generally, tetrazoles exhibit characteristic fragmentation patterns, including the loss of a nitrogen molecule (N₂), which is a common feature for many tetrazole derivatives. mdpi.comnih.gov

For 5-substituted-1H-tetrazoles, another significant fragmentation pathway involves the elimination of hydrazoic acid (HN₃). mdpi.com The specific fragmentation of this compound would be influenced by the bulky tert-butyl group. A primary fragmentation event would be the cleavage of the bond between the tert-butyl group and the tetrazole ring, leading to the formation of a stable tert-butyl cation ((CH₃)₃C⁺) with a mass-to-charge ratio (m/z) of 57. This fragment is often a base peak in the mass spectra of compounds containing a tert-butyl group.

Subsequent fragmentation of the remaining tetrazole ring would likely follow established pathways. The fragmentation patterns are highly dependent on the nature and position of substituents on the tetrazole ring. mdpi.comnih.gov For instance, studies on 1,5-disubstituted tetrazoles show that fragmentation is influenced by the electronic effects of the substituents. mdpi.comresearchgate.net

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment IonFormulaPredicted m/zFragmentation Pathway
Molecular Ion [M]⁺C₅H₁₀N₄⁺126Ionization of the parent molecule
[M - N₂]⁺C₅H₁₀N₂⁺98Loss of a nitrogen molecule from the tetrazole ring
[C(CH₃)₃]⁺C₄H₉⁺57Cleavage of the C-C bond between the tert-butyl group and the ring
[M - C₄H₉]⁺CHN₄⁺69Loss of the tert-butyl radical

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the crystalline solid-state of this compound derivatives. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govgrowingscience.com

Single crystal X-ray diffraction offers the most definitive structural information. For tetrazole derivatives, these studies have revealed key structural features. The tetrazole ring is planar, and its geometry is influenced by the substituents. nih.gov In the solid state, 5-substituted-1H-tetrazoles often form extensive networks of intermolecular hydrogen bonds, typically involving the N-H proton of one molecule and a nitrogen atom of an adjacent molecule. nih.govgrowingscience.com

While specific crystal structure data for this compound is not widely available in the reviewed literature, studies on closely related compounds provide valuable insights. For example, the crystal structure of (E)-1-(tert-butyl)-5-(1-(cyclopentyloxy)-3-phenylallyl)-1H-tetrazole has been determined, confirming the planarity of the tetrazole ring and elucidating the conformation of its substituents. nih.gov The bulky tert-butyl group can influence the crystal packing by creating steric hindrance, which in turn affects the intermolecular interactions. nih.gov

Powder X-ray diffraction is a powerful technique for characterizing the crystalline nature of bulk materials, identifying different polymorphic forms, and assessing sample purity. The PXRD pattern is a fingerprint of the crystalline solid. For novel tetrazole derivatives, PXRD is used to confirm the formation of the desired crystalline phase and to compare it with patterns calculated from single-crystal data. researchgate.net This technique is also crucial in studying the structural properties of materials, such as metal-organic frameworks, that incorporate tetrazole ligands. researchgate.net The analysis of PXRD patterns helps in understanding the phase composition and crystalline integrity of synthesized this compound derivatives.

Thermal Analysis Techniques (TGA/DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of this compound derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. azom.com For tetrazole compounds, TGA is used to determine their decomposition temperatures. Many tetrazole derivatives are known for their high thermal stability, often decomposing at temperatures above 250°C. acs.org TGA can reveal the temperature at which the tert-butyl group or the tetrazole ring itself begins to degrade.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. azom.com DSC is used to identify phase transitions such as melting, crystallization, and solid-solid transitions. researchgate.net For this compound derivatives, DSC can provide data on the melting point and enthalpy of fusion. In the context of energetic materials, DSC is also used to study the exothermic decomposition of tetrazole compounds, providing information about their energy release characteristics. researchgate.netbohrium.com

Table 2: Information Obtained from Thermal Analysis of Tetrazole Derivatives

TechniqueParameter MeasuredInformation Gained
TGAMass change vs. TemperatureDecomposition temperature, Thermal stability, Compositional analysis. azom.com
DSCHeat flow vs. TemperatureMelting point, Enthalpy of fusion, Glass transition, Crystallization behavior, Exothermic decomposition. azom.com

Electron Microscopy for Morphological and Nanostructural Analysis (SEM, TEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are utilized to visualize the surface morphology and internal nanostructure of materials containing this compound derivatives. These techniques are particularly valuable when the tetrazole compound is part of a composite material, a nanocatalyst, or a self-assembled structure.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. It is used to study the particle shape, size distribution, and surface features of synthesized materials. For instance, in studies where tetrazole derivatives are supported on nanocatalysts, SEM is used to characterize the morphology of the catalyst particles. scielo.org.za

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure and crystallographic details at the nanoscale. TEM can be used to determine the particle size and distribution of nanoparticles in a composite material containing this compound derivatives.

Theoretical and Computational Investigations of 5 Tert Butyl 1h Tetrazole

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of 5-tert-butyl-1H-tetrazole is primarily defined by the rotation of the tert-butyl group around the C5-C(tert-butyl) single bond. Computational studies mapping the potential energy surface (PES) for this rotation help identify the most stable conformations (energy minima) and the energy barriers between them.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely employed to predict spectroscopic parameters, which serve as a powerful tool for structural elucidation and for validating computational models against experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. For this compound, calculations would predict distinct signals for the protons and carbons of the tert-butyl group and the quaternary carbon of the tetrazole ring. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental spectra.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield harmonic frequencies that are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. The calculated spectrum for this compound would feature characteristic vibrational modes for the tetrazole ring and the tert-butyl group.

Below is a table of representative, theoretically predicted vibrational frequencies for the functional groups found in this compound, based on DFT calculations of similar structures.

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)Description
N-H StretchTetrazole Ring~3100-3300Stretching of the N-H bond in the ring.
C-H Stretchtert-butyl~2950-3000Asymmetric and symmetric stretching of C-H bonds in methyl groups.
Ring StretchTetrazole Ring~1400-1600Stretching vibrations of the C=N and N=N bonds within the ring.
C-H Bendtert-butyl~1370-1470Asymmetric and symmetric bending (scissoring, wagging) of C-H bonds.
Ring DeformationTetrazole Ring~900-1200In-plane and out-of-plane bending and deformation of the tetrazole ring structure.

Quantum Chemical Studies on Tautomeric and Ionization States

5-substituted tetrazoles can exist in different tautomeric forms and can be protonated or deprotonated. Quantum chemical calculations are essential for understanding the energetics of these different states.

Relative Thermodynamic Stabilities of 1H- and 2H-Tautomers

Unsubstituted 5-substituted tetrazoles can exist as two primary tautomers: the 1H- and 2H-forms. The position of the tautomeric equilibrium is influenced by the nature of the substituent at the C5 position, the physical state, and the polarity of the solvent.

Computational studies consistently show that for most 5-substituted tetrazoles, the 2H-tautomer is thermodynamically more stable in the gas phase. However, the 1H-tautomer is generally favored in more polar environments, such as in polar solvents or in the crystalline solid state, due to its larger dipole moment and better ability to form intermolecular hydrogen bonds. DFT calculations at the B3LYP/6-31G* level for 5-tert-butyl-tetrazole confirm this trend, showing the 2H-tautomer to be more stable in the gas phase.

TautomerRelative Energy (Gas Phase, kJ/mol)Notes
1H-5-tert-butyl-tetrazole+5.98Less stable in the gas phase. Becomes more stable in polar solvents.
2H-5-tert-butyl-tetrazole0.00The most stable tautomer in the gas phase.

Data sourced from DFT/B3LYP/6-31G* calculations.

Protonation and Deprotonation Energetics and pKa Correlations

The acidity and basicity of tetrazoles are critical properties that can be investigated computationally. The deprotonation energy corresponds to the molecule's acidity (pKa), while the protonation energy relates to its basicity.

DFT calculations can determine the gas-phase proton affinities (for protonation) and deprotonation enthalpies. These calculated values have been shown to correlate well with experimentally determined pKa values. For 5-tert-butyl-tetrazole, deprotonation results in the tetrazolate anion. Protonation can occur at different nitrogen atoms, leading to various cationic tautomers (e.g., 1,3-H,H⁺- and 1,4-H,H⁺-). Theoretical calculations show that the 1,4-H,H⁺ cation is the more stable protonated form for the 5-tert-butyl derivative.

SpeciesRelative Energy (Gas Phase, kJ/mol)Process
5-tert-butyl-tetrazolate Anion0.00Deprotonation (Reference)
1H-5-tert-butyl-tetrazole1371.77Energy relative to anion
2H-5-tert-butyl-tetrazole1365.79Energy relative to anion
1,3-H,H⁺ Cation2225.22Protonation (Less stable cation)
1,4-H,H⁺ Cation2201.54Protonation (More stable cation)

Data sourced from DFT/B3LYP/6-31G* calculations. Energies are relative to the most stable neutral or ionic form as appropriate for comparison.

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and bonding within a molecule. The combination of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals.

In this compound, the tetrazole ring is an aromatic system with 6 π-electrons, which contributes to its stability. Bonding analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the nature of the chemical bonds. The bonds within the tetrazole ring (C-N, N-N) exhibit significant covalent character, with electron density shared between the atoms. The bond between the tetrazole ring (C5) and the tert-butyl group is a standard sigma (σ) bond.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. For tetrazole derivatives, the HOMO is typically associated with the π-system of the ring, while the LUMO is often a π* antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and the energy required for electronic excitation.

Theoretical Prediction of Hydrogen Bonding Interactions and Basicity (pKHB)

Computational chemistry provides a powerful lens for understanding the non-covalent interactions that govern the behavior of molecules like this compound. Theoretical predictions of hydrogen bonding capabilities and basicity are crucial for applications in medicinal chemistry and materials science, where such interactions are paramount. The hydrogen bond basicity (pKHB) scale is a valuable measure of a molecule's ability to accept a hydrogen bond.

The electronic nature of the substituent at the 5-position of the tetrazole ring significantly influences its hydrogen bonding basicity. Generally, electron-donating groups are expected to increase the electron density on the nitrogen atoms of the tetrazole ring, thereby enhancing their hydrogen bond accepting ability and increasing the pKHB value. Conversely, electron-withdrawing groups tend to decrease the basicity. The tert-butyl group is known to be a weak electron-donating group through induction. Therefore, it is anticipated that this compound would exhibit a slightly higher basicity compared to unsubstituted 1H-tetrazole.

To illustrate the influence of substituents on the hydrogen bond basicity of tetrazoles, the following table presents a hypothetical comparison based on general chemical principles and data from related compounds.

CompoundSubstituent at C5Expected pKHB TrendPrimary Hydrogen Bond Acceptor Site
1H-Tetrazole-HBaselineN4
5-methyl-1H-tetrazole-CH₃Higher than 1H-tetrazoleN4
This compound -C(CH₃)₃ Higher than 5-methyl-1H-tetrazole N4
5-nitro-1H-tetrazole-NO₂Lower than 1H-tetrazoleN4

This table is illustrative and based on established chemical principles of substituent effects.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. For this compound, theoretical calculations can provide valuable insights into its reactivity, such as in cycloaddition reactions or thermal decomposition.

DFT calculations are commonly employed to map the potential energy surface of a reaction, allowing for the determination of the geometries of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state provides the activation energy, a key parameter in determining the reaction rate.

While specific, detailed computational studies on the reaction pathways of this compound are sparse, general principles derived from computational studies on other substituted tetrazoles can be applied. For instance, in the context of [2+3] dipolar cycloaddition reactions, a common reaction type for tetrazoles, computational models can predict the regioselectivity and stereoselectivity of the reaction. These models analyze the energies of the different possible transition states leading to various products.

Tautomerism is another important aspect of 1H-tetrazole chemistry that can be investigated computationally. For 5-substituted 1H-tetrazoles, a tautomeric equilibrium exists between the 1H and 2H forms. Computational studies have shown that for 5-C-substituted tetrazoles, the 2H-tautomer is generally more stable in the gas phase and in nonpolar solvents, while the 1H-tautomer is favored in polar solvents. The transition state for the interconversion between these tautomers can be located and its energy calculated to understand the dynamics of this equilibrium.

A hypothetical reaction coordinate diagram for a generic reaction involving this compound is presented below to illustrate the concepts of transition state and activation energy.

ParameterDescriptionHypothetical Value (kcal/mol)
E_reactantsEnergy of this compound and co-reactant0
E_TSEnergy of the transition state+25
E_productsEnergy of the reaction products-15
E_a (forward)Activation energy of the forward reaction+25
E_a (reverse)Activation energy of the reverse reaction+40
ΔE_rxnOverall reaction energy-15

This table represents a hypothetical reaction profile and the values are for illustrative purposes only.

The bulky tert-butyl group can also exert significant steric influence on reaction pathways. Computational modeling can precisely quantify these steric effects by revealing distortions in the geometry of the transition state and consequent increases in the activation energy compared to less sterically hindered analogues.

Coordination Chemistry of 5 Tert Butyl 1h Tetrazole As a Ligand

Ligand Design and Functionalization for Specific Metal Complexation

The design of tetrazole-based ligands for specific metal complexation involves the strategic placement of substituents on the tetrazole ring. The tert-butyl group at the 5-position of 5-tert-butyl-1H-tetrazole serves several key functions in ligand design. Its significant steric bulk can influence the coordination geometry around the metal center, potentially leading to lower coordination numbers or stabilizing unusual geometries. This steric hindrance can also prevent the formation of highly packed crystal lattices, which can be advantageous in the design of soluble complexes or porous materials.

Furthermore, the electronic properties of the substituent can modulate the electron-donating ability of the tetrazolate ring. While the tert-butyl group is primarily considered for its steric effects, its electron-donating inductive effect can enhance the basicity of the nitrogen atoms in the tetrazolate ring, thereby strengthening the metal-ligand bond. Functionalization of the tetrazole ring at other positions, while not the primary focus here, can introduce additional donor atoms, leading to multidentate ligands with enhanced chelating abilities and the potential to form more stable and intricate coordination compounds.

Coordination Modes of Tetrazolato Ligands to Metal Centers (e.g., η¹, η², Bridging)

The deprotonated form of this compound, the 5-tert-butyltetrazolate anion, is a versatile ligand capable of coordinating to metal centers through one or more of its four nitrogen atoms. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, the counter-ion, and the solvent used in the synthesis.

Common coordination modes observed for tetrazolato ligands include:

Monodentate (η¹): The ligand binds to a single metal center through one of the nitrogen atoms. Coordination can occur through N1, N2, N3, or N4, with N1 and N2 being the most common for 5-substituted tetrazolates.

Bridging: The tetrazolate ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes, coordination polymers, or metal-organic frameworks (MOFs). Several bridging modes are possible, including:

μ₂-N1,N2: Bridging two metal centers through adjacent nitrogen atoms.

μ₂-N1,N3: Bridging two metal centers through non-adjacent nitrogen atoms.

μ₂-N1,N4: Bridging two metal centers, creating a larger separation between them.

μ₂-N2,N4: Another mode of bridging through non-adjacent nitrogens.

Higher denticity bridging modes (μ₃ or μ₄) are also possible, where the tetrazolate ring coordinates to three or four metal centers, respectively.

The steric bulk of the tert-butyl group in 5-tert-butyltetrazolate can favor certain coordination modes over others. For instance, it may hinder the formation of densely packed structures, potentially favoring lower-dimensional coordination polymers or discrete polynuclear complexes over highly connected 3D frameworks.

Metal-Directed Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

The ability of tetrazolato ligands to act as versatile bridging units makes them excellent candidates for the construction of metal-directed supramolecular architectures and metal-organic frameworks (MOFs). These extended structures are formed through the self-assembly of metal ions or clusters with organic linkers.

Although specific examples of MOFs constructed from this compound are not widely reported, the principles of their formation can be understood from related systems. Tetrazole-based ligands have been successfully employed to create 1D, 2D, and 3D coordination polymers. The final dimensionality and topology of the network are influenced by the coordination modes of the tetrazolate ligand, the coordination geometry of the metal ion, and the presence of ancillary ligands.

Catalytic Activities of this compound Metal Complexes

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the catalytic activities of metal complexes containing this compound as a ligand. While the broader class of tetrazole-containing compounds has been investigated for various catalytic applications, information detailing the use of this compound in this context is not available in the reviewed sources.

Research on the catalytic applications of metal-tetrazole complexes often involves ligands where the tetrazole ring is part of a larger, more complex molecular structure. For instance, studies have described the catalytic behavior of cobalt and nickel complexes with bifunctional tetrazole-carboxylate connectors in oxidation reactions. However, these ligands are structurally distinct from the specific compound of interest.

Similarly, while the coordination chemistry of various substituted tetrazoles has been explored, leading to the synthesis of novel metal complexes, the subsequent investigation of their catalytic properties is not always reported. For example, copper(II) and heterobimetallic copper(II)/manganese(II) complexes with 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole have been synthesized and characterized, but their catalytic functions were not the focus of the available reports.

Therefore, due to the absence of specific data on the catalytic performance, reaction scope, or mechanistic studies for metal complexes of this compound, no detailed research findings or data tables can be presented.

Advanced Applications in Materials Science and High Energy Chemistry

Development of Nitrogen-Rich High-Energy-Density Materials (HEDMs)

The quest for high-energy-density materials (HEDMs) with superior performance and enhanced safety characteristics is a significant area of research. The high nitrogen content inherent in the tetrazole ring makes 5-tert-butyl-1H-tetrazole and its derivatives attractive candidates for HEDMs. The decomposition of these materials often leads to the formation of the highly stable dinitrogen molecule (N₂), releasing a substantial amount of energy.

Precursors for Energetic Salts and Coordination Compounds

This compound serves as a fundamental building block, or precursor, for the synthesis of a wide array of energetic salts and coordination compounds. The acidic proton on the tetrazole ring can be readily removed to form the 5-tert-butyl-tetrazolate anion, which can then be combined with various cations to produce energetic salts. The selection of the cation is crucial in tuning the properties of the resulting salt, such as density, thermal stability, and sensitivity to stimuli like impact and friction. For instance, combining the tetrazolate anion with nitrogen-rich cations like ammonium (B1175870), hydrazinium, or aminoguanidinium can further enhance the nitrogen content and energetic performance of the material.

Furthermore, the nitrogen atoms of the tetrazole ring can act as ligands, coordinating with metal ions to form energetic coordination compounds. researchgate.net These compounds integrate the high energy of the organic ligand with the density and stability offered by the metal center. Research has explored the synthesis of various tetrazole-based energetic metal complexes, with a focus on tailoring their properties by altering the central metal ion and the number of ligands. energetic-materials.org.cn The tert-butyl group in this compound can influence the steric environment around the metal center, affecting the coordination geometry and, consequently, the stability and energetic properties of the complex.

Cation/Metal IonResulting Compound TypeKey Features
Nitrogen-Rich Cations (e.g., NH₄⁺, N₂H₅⁺)Energetic SaltsHigh nitrogen content, tunable properties.
Metal Ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺)Energetic Coordination CompoundsHigh density, enhanced stability. researchgate.net

Integration into Gas Generators and Propellants

The rapid and controlled decomposition of tetrazole-based compounds to produce large volumes of nitrogen gas makes them suitable for use in gas generators and propellant formulations. In automotive airbag inflators, for example, a key requirement is the rapid generation of a non-toxic gas to inflate the bag. The nitrogen-rich nature of this compound derivatives makes them promising candidates for such applications.

In the field of propellants, both solid and liquid, the goal is to achieve a high specific impulse, which is a measure of the efficiency of the propellant. The high heat of formation of tetrazole compounds contributes to a higher combustion temperature and, consequently, a higher specific impulse. The tert-butyl group can also influence the combustion characteristics, such as the burning rate and pressure exponent, which are critical parameters in propellant design. Research into various substituted tetrazoles has shown that their energetic performance can be significantly improved, with some derivatives exhibiting detonation velocities comparable to or even exceeding that of traditional explosives like TNT. mdpi.com

Functional Materials Beyond Energetics

The applications of this compound and its derivatives are not limited to the energetic materials field. The unique electronic properties of the tetrazole ring and the influence of the tert-butyl substituent have led to their exploration in other areas of materials science.

Applications in Photography and Imaging Chemicals

In the realm of photography and imaging, certain tetrazole derivatives have found use as chemical additives. While specific research on this compound in this area is not extensively documented in publicly available literature, related tetrazole compounds are known to act as antifogging agents and stabilizers in photographic emulsions. They can adsorb to the surface of silver halide crystals, preventing the formation of "fog" (unwanted silver development) and improving the clarity and stability of the final image. The tert-butyl group could potentially modify the solubility and adsorption characteristics of the molecule, offering a way to fine-tune its performance in such applications.

Information Recording Systems

The potential use of tetrazole-based compounds in information recording systems has also been investigated. This application often relies on a material's ability to undergo a distinct physical or chemical change upon stimulation, such as with light or heat, which can be used to store data. While direct evidence for the use of this compound in commercial recording systems is scarce, the general class of tetrazoles has been explored for such purposes. The thermal decomposition characteristics of tetrazoles, leading to gas evolution and a change in the material's refractive index or physical volume, could theoretically be harnessed for data storage.

Utilization as Precursors for Other Nitrogen-Containing Compounds (e.g., Triazoles, Thiazoles)

Beyond its direct applications, this compound serves as a versatile starting material for the synthesis of other important nitrogen-containing heterocyclic compounds, such as triazoles and thiazoles. The tetrazole ring can undergo various chemical transformations, including ring-opening and rearrangement reactions, to yield different heterocyclic systems. For example, under certain conditions, the tetrazole ring can be cleaved to provide a reactive intermediate that can then be cyclized in the presence of other reagents to form a triazole or thiazole (B1198619) ring. This synthetic versatility makes this compound a valuable tool for chemists developing new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The bulky tert-butyl group can be carried through these transformations, providing a sterically hindered substituent in the final product, which can be desirable for modulating biological activity or material properties.

PrecursorTarget CompoundSignificance
This compoundTriazoles, ThiazolesAccess to a wider range of heterocyclic compounds with diverse applications.

Derivatization and Chemical Transformations of 5 Tert Butyl 1h Tetrazole

Regioselective Alkylation and Arylation of the Tetrazole Ring

The alkylation and arylation of 5-substituted-1H-tetrazoles, such as 5-tert-butyl-1H-tetrazole, are fundamental transformations for introducing molecular diversity. The tetrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two regioisomers. The control of regioselectivity is, therefore, a critical aspect of these reactions.

Several methods have been developed to achieve regioselective N-alkylation and N-arylation. The outcome of the reaction is often influenced by factors such as the nature of the substituent at the C5 position, the electrophile, and the reaction conditions.

One direct approach involves the alkylation with alcohols, such as tert-butanol, in the presence of a strong acid like sulfuric acid. This method is particularly effective for introducing secondary and tertiary alkyl groups and is considered a simple and convenient route for preparing N-substituted tetrazoles. In acidic media, the 1-substituted isomer is often thermodynamically more stable, and its formation may be favored, sometimes through the isomerization of the initially formed 2-substituted product.

Metal-free, radical-mediated processes have also been established. A Bu4NI-catalyzed reaction using organic peroxides or peresters allows for regioselective N2-alkylation and N2-arylation. This method avoids the need for pre-functionalization of the tetrazole ring and proceeds in the absence of metal catalysts.

Other strategies rely on modifying the tetrazole ring prior to arylation. For instance, N-tributylstannylated 5-substituted tetrazoles react with diaryliodonium salts in the presence of Cu(OAc)2 to yield N2-arylated products regioselectively under mild, neutral conditions. Another approach involves the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that acts as the alkylating agent, preferentially forming the 2,5-disubstituted tetrazole.

Table 1. Comparison of Regioselective Alkylation/Arylation Methods for 5-Substituted Tetrazoles
MethodReagentsPrimary RegioisomerKey Features
Acid-Catalyzed AlkylationAlcohol (e.g., t-BuOH), H₂SO₄N1Favors thermodynamically stable isomer; effective for tertiary alkyl groups.
Radical-Mediated N-SubstitutionBu₄NI (catalyst), Organic Peroxides/PerestersN2Metal-free conditions; does not require pre-functionalization.
Arylation of Stannylated TetrazolesN-tributylstannyl tetrazole, Diaryliodonium salts, Cu(OAc)₂N2Mild, neutral conditions.
Alkylation via DiazotizationAliphatic amine, Organic nitriteN2In situ generation of alkylating agent.

Formation of Fused Heterocyclic Systems Containing the Tetrazole Moiety

The tetrazole ring can be annulated to other heterocyclic systems to create fused bicyclic and polycyclic structures. These compounds are of significant interest due to their rigid frameworks and unique chemical properties.

Tetrazolo[1,5-a]quinolines represent a class of fused heterocyclic systems where a tetrazole ring is fused to a quinoline (B57606) core. The synthesis of derivatives of this scaffold has been reported, highlighting its utility in constructing complex molecules.

A common synthetic route involves the derivatization of a pre-formed tetrazolo[1,5-a]quinoline (B14009986) structure. For example, a multi-step synthesis can start from tetrazolo[1,5-a]quinoline-4-carboxaldehyde. This aldehyde can undergo condensation with substituted thiosemicarbazides to form thiosemicarbazone intermediates. Subsequent cyclization of these thiosemicarbazones with reagents like malonic acid in the presence of acetyl chloride can yield pyrimidyl-substituted tetrazolo[1,5-a]quinolines. These derivatives can be further functionalized, for instance, by condensation with various aromatic aldehydes to produce a library of related compounds.

Synthesis of Novel Tetrazole Conjugates

Molecular hybridization, the strategy of covalently linking two or more pharmacophores or privileged structures into a single molecule, has been applied to tetrazole chemistry to create novel conjugates.

Conjugates containing both a tetrazole and a triazole ring have been synthesized, combining the features of these two important nitrogen-rich heterocycles. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi-azide reaction, provide an efficient pathway for the synthesis of these hybrid molecules.

The Ugi-azide reaction is a four-component reaction involving an aldehyde, an amine, an isocyanide, and an azide (B81097) source (often trimethylsilyl (B98337) azide), which yields 1,5-disubstituted tetrazoles. By incorporating a component that already contains a triazole moiety, such as a triazole-4-carbaldehyde, it is possible to synthesize triazole-tetrazole conjugates in a single step. For instance, the reaction of 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde, benzylamine, trimethylsilylazide, and tert-butyl isocyanide results in the formation of a bis-heterocycle containing a 1-(tert-butyl)-1H-tetrazol-5-yl group linked to a 1,2,3-triazole ring. More complex, high-order multicomponent reactions involving six components have also been developed to create these hybrids through a cascade process.

Another class of triazole-tetrazole conjugates involves a direct bond between the two heterocyclic rings. The synthesis of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole has been achieved, representing a combined bis-heterocyclic system. The synthesis starts from a nitro-triazole precursor bearing a cyano group, which is converted into the 1-hydroxy-tetrazole moiety in four steps.

Table 2. Examples of Synthetic Approaches to Triazole-Tetrazole Conjugates
Synthetic StrategyKey ComponentsResulting Conjugate Structure
Ugi-Azide ReactionTriazole-aldehyde, Amine, Isocyanide (e.g., tert-butyl isocyanide), Azide1,5-disubstituted tetrazole linked to a 1,2,3-triazole via a methanamine bridge.
Multi-step Synthesis3-amino-1,2,4-triazol-5-carbonitrile1-hydroxy-tetrazole ring directly fused to a 1-hydroxy-1,2,4-triazole (B1258715) ring.

Preparation of Tetrazolium-5-aminides via tert-Butylation

Tert-butylation is a key reaction in the synthesis of mesoionic tetrazolium-5-aminides. These compounds are derivatives of 5-aminotetrazole (B145819) and are characterized by a unique electronic structure.

The synthesis is typically a two-step process starting from 5-aminotetrazole or its N-alkyl derivatives. The first step is a regioselective quaternization of the tetrazole ring using the t-BuOH/HClO₄ system. This reaction introduces tert-butyl groups, leading to the formation of 1,3-disubstituted 5-aminotetrazolium salts, such as perchlorates.

In the second step, the resulting tetrazolium salt is treated with a base, like sodium hydroxide, in a biphasic system. This deprotonates the exocyclic amino group, yielding the neutral, mesoionic tetrazolium-5-aminide. This method has been successfully used to prepare 1,3-di-tert-butyltetrazolium-5-aminide from 5-aminotetrazole. These mesoionic compounds exhibit higher reactivity at the exocyclic nitrogen atom compared to their 5-aminotetrazole precursors. For example, they can react with electrophiles like 1,2-dibromoethane, which is a reaction not observed with 5-aminotetrazoles under similar conditions.

Table 3. Synthesis of Tetrazolium-5-aminides via tert-Butylation
Starting MaterialStep 1: Quaternization ReagentsIntermediate SaltStep 2: Deprotonation ReagentFinal Product
5-Aminotetrazolet-BuOH/HClO₄1,3-Di-tert-butyl-5-aminotetrazolium perchlorateNaOH1,3-Di-tert-butyltetrazolium-5-aminide.

Future Research Directions and Perspectives

Exploration of Sustainable and Atom-Economical Synthetic Routes for 5-tert-butyl-1H-Tetrazole

A primary focus of future research will be the development of green, sustainable, and atom-economical synthetic methods for this compound and its derivatives. Traditional syntheses, such as the [3+2] cycloaddition between nitriles and azides, often rely on hazardous reagents like hydrazoic acid or organotin compounds, generating significant waste. thieme-connect.comacademie-sciences.fr To address these environmental and safety concerns, research is moving towards cleaner synthetic strategies.

One promising avenue is the advancement of multicomponent reactions (MCRs), which offer a step- and atom-economical approach by combining three or more reactants in a single pot to form the final product. bohrium.comnih.gov MCRs minimize waste by incorporating most or all of the atoms from the starting materials into the desired molecule. bohrium.com Future work could focus on designing novel MCRs specifically tailored for the synthesis of this compound, potentially starting from readily available aldehydes instead of nitriles. organic-chemistry.orgresearchgate.net

Another key area is the development and application of novel catalytic systems. The use of heterogeneous catalysts, such as zeolites, metal-organic frameworks (MOFs), and nanoparticles, is gaining traction. thieme-connect.comresearchgate.net These catalysts offer advantages like easy separation from the reaction mixture, reusability, and reduced waste generation. mdpi.comnih.gov Research into nano-catalysts, in particular, has shown potential for enhancing reaction efficiency and selectivity under milder conditions. researchgate.netnih.gov The exploration of cost-effective and environmentally benign catalysts, such as those based on abundant metals like lead(II), could further enhance the sustainability of tetrazole synthesis. academie-sciences.fr Additionally, the use of unconventional reaction media, such as ionic liquids or molten salts like tetrabutylammonium (B224687) bromide, presents an opportunity to replace volatile and toxic organic solvents. researchgate.net

Synthetic StrategyKey AdvantagesFuture Research Focus
Multicomponent Reactions (MCRs) High atom economy, step efficiency, reduced waste. bohrium.comnih.govDesign of novel MCRs for this compound synthesis.
Heterogeneous Catalysis Catalyst reusability, easy product separation, waste reduction. mdpi.comnih.govDevelopment of efficient nano-catalysts and MOFs.
Green Solvents/Catalysts Reduced toxicity and environmental impact. researchgate.netApplication of ionic liquids and molten salts as reaction media.

Advanced Computational Design of Novel this compound Derivatives with Tuned Properties

Computational chemistry and molecular modeling are set to become indispensable tools in the rational design of new this compound derivatives with precisely controlled properties. By leveraging quantum mechanical methods, researchers can predict a wide range of molecular characteristics, including electronic structure, stability, and reactivity, before undertaking complex and resource-intensive laboratory synthesis. at.uaresearchgate.net

Future computational studies will likely focus on several key areas. For applications in materials science, quantum chemical calculations can be used to predict the energetic properties of novel derivatives, such as heat of formation, density, and detonation performance, guiding the design of next-generation high-energy materials. researchgate.net Docking simulations and molecular dynamics will be crucial in the field of medicinal chemistry to predict the binding affinity and interaction modes of tetrazole derivatives with biological targets like enzymes and receptors. nih.gov This in-silico screening allows for the rapid identification of promising drug candidates.

Furthermore, computational models can elucidate reaction mechanisms, helping to optimize synthetic routes and develop more efficient catalysts. By understanding the transition states and energy barriers of a reaction, chemists can fine-tune conditions to improve yields and selectivity. The steric and electronic influence of the tert-butyl group can be systematically studied to understand its impact on the coordination properties and reactivity of the tetrazole ring, facilitating the design of novel ligands and functional materials.

Development of Next-Generation Energetic Materials and Functional Materials Based on the this compound Scaffold

The tetrazole ring is a well-known component of energetic materials due to its high nitrogen content and large positive heat of formation, which releases a significant amount of energy upon decomposition. thieme-connect.comnih.govacs.org The this compound scaffold is a promising platform for developing new energetic materials with a desirable balance of performance and stability.

Future research will focus on synthesizing nitrogen-rich energetic salts by combining the 5-tert-butyl-1H-tetrazolate anion with energetic cations. This strategy aims to create high-density materials with enhanced thermal stability and reduced sensitivity to mechanical stimuli like impact and friction. rsc.org The bulky tert-butyl group can influence the crystal packing and intermolecular interactions, which are critical factors in determining the density and sensitivity of an energetic material. at.ua Another innovative approach involves creating larger, planar molecules, such as bistetrazoles, where the planarity can lead to higher densities and improved detonation properties. rsc.org The incorporation of the this compound moiety into such structures could yield novel energetic compounds with competitive performance characteristics.

Beyond explosives, the this compound unit can be integrated into functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a candidate for inclusion in polymers, MOFs, or other materials where thermal stability and specific electronic characteristics are required.

Material ClassKey FeatureResearch Objective
Energetic Salts High nitrogen content, high density. rsc.orgBalance energy output with thermal and mechanical stability.
Bistetrazole Derivatives Molecular planarity, high density. rsc.orgAchieve superior detonation performance compared to traditional explosives.
Functional Polymers/MOFs Thermal stability, specific electronic properties.Develop new materials for specialized applications.

Discovery of Unprecedented Coordination Architectures and Catalytic Systems

The tetrazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions, making it a valuable building block in coordination chemistry. thieme-connect.comacs.org The this compound ligand offers a unique combination of a potent coordination site (the tetrazole ring) and a sterically demanding substituent (the tert-butyl group). This steric bulk can be exploited to control the coordination number and geometry around a metal center, potentially leading to the formation of novel coordination polymers and discrete complexes with unprecedented architectures.

Future research will likely explore the coordination of this compound with a wide range of transition metals and lanthanides. The resulting complexes could exhibit interesting magnetic, optical, or porous properties. For example, the steric hindrance from the tert-butyl group might prevent dense packing, creating channels or pores within the crystal structure, a desirable feature for applications in gas storage or separation.

Furthermore, these novel coordination complexes could function as catalysts. The unique steric and electronic environment created by the this compound ligand could impart high selectivity in catalytic transformations, including asymmetric catalysis. nih.gov The development of chiral metal complexes based on this scaffold is a particularly promising direction for creating catalysts for stereoselective synthesis. The robust nature of the tetrazole ring suggests that these catalysts may also exhibit high thermal and chemical stability.

Interdisciplinary Research at the Interface of Synthetic, Theoretical, and Materials Chemistry

The full potential of this compound will be realized through synergistic, interdisciplinary research that bridges synthetic, theoretical, and materials chemistry. The complexity of the challenges—from designing safer, greener syntheses to creating high-performance materials—requires a multifaceted approach.

This collaborative model will involve a continuous feedback loop. For instance, theoretical chemists can use computational modeling to design novel tetrazole derivatives with specific target properties, such as high energy density or specific ligand-receptor interactions. researchgate.netnih.gov Synthetic chemists can then develop efficient routes to synthesize these target molecules, informed by mechanistic insights from computational studies. bohrium.com Finally, materials chemists can characterize the properties of these new compounds, evaluating their performance as energetic materials, catalysts, or components of functional devices. rsc.orgrsc.org The experimental results will, in turn, provide valuable data to refine and improve the predictive power of the theoretical models.

This integration of disciplines will accelerate the pace of discovery and innovation. It will enable a more rational, design-oriented approach to the development of new technologies based on the this compound scaffold, spanning fields from defense and aerospace to pharmaceuticals and advanced materials. thieme-connect.comnih.gov

Q & A

Q. What are the most efficient synthetic methodologies for 5-tert-butyl-1H-tetrazole?

The synthesis of 5-substituted tetrazoles, including 5-tert-butyl derivatives, typically employs the [2+3] cycloaddition between nitriles and sodium azide. Continuous flow technology enhances efficiency by improving heat/mass transfer and safety, particularly when using hazardous reagents like hydrazoic acid. For example, Gutmann et al. demonstrated a high-temperature microreactor approach achieving >90% yields under optimized conditions (residence time: 10–30 minutes, 140–160°C) . Alternative methods using nano-TiCl₄·SiO₂ as a catalyst under solvent-free conditions also provide high yields (85–95%) with reduced reaction times (~2 hours) .

Q. How is this compound characterized post-synthesis?

Key characterization techniques include:

  • IR Spectroscopy : Confirms the tetrazole ring via N–H stretching (~3100–3300 cm⁻¹) and C=N absorption (~1600 cm⁻¹) .
  • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm, while the tetrazole proton resonates at δ 8.5–9.5 ppm .
  • X-ray Crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

Q. What solvent systems are optimal for tetrazole alkylation reactions?

Polar aprotic solvents like DMF or PEG-400 are preferred for alkylation due to their ability to stabilize intermediates. For example, PEG-400 facilitates nucleophilic substitution with alkyl halides at 70–80°C, achieving >80% regioselectivity for N1- or N2-alkylated products depending on the base used (e.g., K₂CO₃ vs. NaH) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the alkylation of this compound?

Regioselectivity (N1 vs. N2 alkylation) is influenced by steric and electronic factors. Bulky substituents on the alkylating agent favor N2 selectivity, while smaller groups (e.g., benzyl bromide) predominantly yield N1 products. Computational studies (e.g., DFT) further predict transition-state energies to rationalize selectivity trends . Experimental protocols using phase-transfer catalysts (e.g., TBAB) in biphasic systems (H₂O/CH₂Cl₂) enhance selectivity by modulating reaction kinetics .

Q. What strategies mitigate contradictions in reported crystal structure data for tetrazole derivatives?

Discrepancies in hydrogen-bonding motifs or torsional angles often arise from polymorphism or solvent inclusion. To resolve these:

  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals, ensuring accurate occupancy and displacement parameters .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···N contacts) to validate packing models .

Q. How do continuous flow systems address scalability challenges in tetrazole synthesis?

Flow reactors enable precise control of exothermic reactions (e.g., azide-nitrile cycloaddition) by maintaining isothermal conditions. Gutmann et al. scaled reactions to gram-level outputs using a Corning® Advanced-Flow™ reactor, achieving 92% yield with a 15-minute residence time and eliminating hazards associated with batch processing .

Methodological Considerations

Q. What analytical approaches resolve overlapping signals in ¹H NMR spectra of tetrazole derivatives?

  • 2D NMR (HSQC/HMBC) : Assigns protons to specific carbons and identifies long-range couplings, clarifying ambiguous peaks .
  • Variable-Temperature NMR : Suppresses exchange broadening in dynamic systems (e.g., tautomerism) .

Q. How are computational methods applied to predict tetrazole reactivity?

  • Mechanistic Studies : Himo et al. used DFT calculations to model the transition states of azide-nitrile cycloadditions, identifying electron-deficient nitriles as optimal substrates .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection for improved yields .

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